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molecular formula C14H9ClF4O B8441700 2-(Trifluoromethyl)-4-fluoro-4'-chlorobenzhydrol

2-(Trifluoromethyl)-4-fluoro-4'-chlorobenzhydrol

Cat. No. B8441700
M. Wt: 304.66 g/mol
InChI Key: NPHHNROBWMEHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504522B2

Procedure details

This material was prepared from 4-chlorophenylmagnesium bromide (28.6 mmol) and 4-fluoro-2-(trifluoromethyl)benzaldehyde (26.0 mmol) using the procedure described for compound (2) (6.04 g, 76%).
Quantity
28.6 mmol
Type
reactant
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[C:13]([C:19]([F:22])([F:21])[F:20])[CH:12]=1.ClC1C=C(Cl)C=CC=1C(O)C1C=CC(Cl)=CC=1>>[F:21][C:19]([F:20])([F:22])[C:13]1[CH:12]=[C:11]([F:10])[CH:18]=[CH:17][C:14]=1[CH:15]([OH:16])[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
28.6 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
26 mmol
Type
reactant
Smiles
FC1=CC(=C(C=O)C=C1)C(F)(F)F
Step Two
Name
Quantity
6.04 g
Type
reactant
Smiles
ClC1=C(C(C2=CC=C(C=C2)Cl)O)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C(C2=CC=C(C=C2)Cl)O)C=CC(=C1)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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